(2S)-2-(4-bromophenoxy)propanoic acid
Overview
Description
(2S)-2-(4-bromophenoxy)propanoic acid is an organic compound with the molecular formula C9H9BrO3. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-bromophenoxy)propanoic acid typically involves the bromination of 2-phenoxypropanoic acid. One common method is the selective bromination of 2-phenoxypropanoic acid using bromine in an aqueous medium
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-bromophenoxy)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The phenoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Oxidation: Products include quinones or other oxidized phenoxy derivatives.
Reduction: Products include alcohols, aldehydes, or other reduced forms of the carboxylic acid group.
Scientific Research Applications
(2S)-2-(4-bromophenoxy)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers
Mechanism of Action
The mechanism of action of (2S)-2-(4-bromophenoxy)propanoic acid involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromophenoxy)propanoic acid: Similar structure but with the bromine atom at the ortho position.
2-(4-Chlorophenoxy)propanoic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-Fluorophenoxy)propanoic acid: Similar structure with a fluorine atom instead of bromine
Uniqueness
(2S)-2-(4-bromophenoxy)propanoic acid is unique due to its specific chiral configuration and the presence of the bromine atom at the para position. This configuration can significantly influence its reactivity, binding affinity, and overall chemical behavior compared to its analogs.
Biological Activity
(2S)-2-(4-bromophenoxy)propanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and potential therapeutic applications, supported by data tables and recent research findings.
- Chemical Formula : C₉H₉BrO₃
- Molecular Weight : 245.07 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : 4 °C
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in disrupting lipid biosynthesis, which is crucial for bacterial cell membrane integrity.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 125 µg/mL |
Staphylococcus aureus | 100 µg/mL |
Bacillus subtilis | 75 µg/mL |
Pseudomonas aeruginosa | 150 µg/mL |
These findings suggest that the bromine substituent enhances the compound's ability to interact with bacterial lipid membranes, leading to increased antimicrobial efficacy.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
In vitro studies revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations ranging from 50 to 200 µM, with IC50 values indicating effective dose-response relationships .
The mechanism of action of this compound involves its interaction with specific proteins or enzymes. The presence of the bromophenyl group facilitates binding to molecular targets, influencing their activity. This interaction may involve:
- Signal Transduction Pathways : Modulating pathways that control cell growth and differentiation.
- Enzyme Inhibition : Targeting enzymes critical for cellular processes, including those involved in lipid biosynthesis and apoptosis.
Case Studies
-
Antibacterial Efficacy Study :
A study conducted on various halogenated phenoxy acids demonstrated that the presence of bromine significantly increased antibacterial activity compared to non-halogenated counterparts. The study highlighted that compounds with bromine substituents showed lower MIC values against Gram-positive and Gram-negative bacteria . -
Anticancer Activity Assessment :
In a recent investigation into the anticancer properties of phenoxypropanoic acids, this compound was found to inhibit proliferation in multiple cancer cell lines. The study reported that the compound induced apoptosis through caspase activation and altered expression levels of Bcl-2 family proteins, suggesting its potential as a therapeutic agent in cancer treatment .
Properties
IUPAC Name |
(2S)-2-(4-bromophenoxy)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,11,12)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXNSVLXICBLHY-LURJTMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37819-43-5 | |
Record name | (2S)-2-(4-bromophenoxy)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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